REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[C:11]([F:12])=[C:10]([Cl:13])[CH:9]=[CH:8][C:7]=1[N+:14]([O-])=O)[C:2]([CH3:4])=O>C(O)C.[Ni]>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]2[NH:14][CH:2]([CH3:4])[CH2:1][O:5][C:6]=2[C:11]=1[F:12]
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Name
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2-acetonyloxy-4-chloro-3-fluoronitrobenzene
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Quantity
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2.3 g
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Type
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reactant
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Smiles
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C(C(=O)C)OC1=C(C=CC(=C1F)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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2 g
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After completion of the reduction, the catalyst was removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
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CUSTOM
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Details
|
The resulting residue was purified by silica gel (20 g) column chromatography
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C2=C(NC(CO2)C)C=C1)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 75.5% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |